molecular formula C13H13Cl2N5O2 B235196 N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B235196
M. Wt: 342.18 g/mol
InChI Key: GGCUZXMAUROEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide, also known as ATZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ATZ belongs to the class of tetrazole-based compounds and has been synthesized using various methods.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antifungal properties. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of caspase-3 and caspase-9. Additionally, this compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, including Candida albicans.

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by inhibiting the activity of caspase-3 and caspase-9. This compound has also been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in cholesterol synthesis.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by increasing the expression of Bax and decreasing the expression of Bcl-2. Additionally, this compound has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments, including its ease of synthesis and availability. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications. Finally, the development of new synthesis methods for this compound may lead to the discovery of novel compounds with improved therapeutic properties.
Conclusion
In conclusion, this compound is a tetrazole-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to have anticancer, antimicrobial, and antifungal properties. Further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications. Additionally, the development of new synthesis methods for this compound may lead to the discovery of novel compounds with improved therapeutic properties.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been synthesized using different methods, including the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with allylamine and tetrazole in the presence of thionyl chloride. Another method involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with thionyl chloride, followed by the reaction with allylamine and sodium azide.

properties

Molecular Formula

C13H13Cl2N5O2

Molecular Weight

342.18 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)propanamide

InChI

InChI=1S/C13H13Cl2N5O2/c1-3-6-20-18-13(17-19-20)16-12(21)8(2)22-11-5-4-9(14)7-10(11)15/h3-5,7-8H,1,6H2,2H3,(H,16,18,21)

InChI Key

GGCUZXMAUROEAQ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NN(N=N1)CC=C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=NN(N=N1)CC=C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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